1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Overview
Description
1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a unique combination of a thiazepane ring, a fluorophenyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol. The reaction conditions often require a base (e.g., sodium hydroxide) and a solvent like ethanol, under reflux conditions.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step might involve the use of a fluorobenzene derivative and a suitable nucleophile under conditions such as heating in the presence of a catalyst.
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Attachment of the Triazole Moiety: : The triazole ring can be attached through a click chemistry approach, typically involving an azide and an alkyne in the presence of a copper catalyst (CuSO₄ and sodium ascorbate) under mild conditions.
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Final Coupling: : The final step involves coupling the intermediate compounds to form the target molecule. This might involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon, leading to the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide), potassium carbonate in acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its unique structure.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(7-(2-bromophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but with a bromophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can impart unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug development. The combination of the thiazepane ring and the triazole moiety also provides a distinctive scaffold for further chemical modifications and biological evaluations.
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c16-13-4-2-1-3-12(13)14-5-6-19(7-8-22-14)15(21)9-20-11-17-10-18-20/h1-4,10-11,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVYUMDLEJNDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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